(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a difluoromethyl group and a methanol group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of (2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with difluoromethyl ketone under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can lead to the formation of a carboxylic acid derivative, while reduction can yield a corresponding alcohol. Substitution reactions can introduce different functional groups into the benzothiazole ring, resulting in a variety of derivatives with distinct properties .
Scientific Research Applications
(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In biology and medicine, this compound is studied for its potential therapeutic properties. Benzothiazole derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. Researchers are investigating the specific mechanisms by which this compound exerts its effects on biological systems .
In the industrial sector, this compound is used in the development of new materials with advanced properties. Its incorporation into polymers and coatings can improve their thermal stability, chemical resistance, and mechanical strength .
Mechanism of Action
The mechanism of action of (2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Molecular docking studies have shown that this compound can interact with proteins involved in key cellular processes, such as signal transduction and gene expression. These interactions can result in the inhibition or activation of specific pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol and (2-(Chloromethyl)benzo[d]thiazol-5-yl)methanol. These compounds share the benzothiazole core structure but differ in the substituents attached to the ring .
The presence of the difluoromethyl group in this compound imparts distinct properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for drug development and material science applications .
Properties
Molecular Formula |
C9H7F2NOS |
---|---|
Molecular Weight |
215.22 g/mol |
IUPAC Name |
[2-(difluoromethyl)-1,3-benzothiazol-5-yl]methanol |
InChI |
InChI=1S/C9H7F2NOS/c10-8(11)9-12-6-3-5(4-13)1-2-7(6)14-9/h1-3,8,13H,4H2 |
InChI Key |
QWGIJQMAJZKLGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)N=C(S2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.